InChI=1S/C14H12O3/c1-16-12-6-4-7-13(9-12)17-14-8-3-2-5-11(14)10-15/h2-10H,1H3
. The Canonical SMILES string is COC1=CC(=CC=C1)OC2=CC=CC=C2C=O
.
The synthesis of 2-(3-Methoxyphenoxy)benzaldehyde can be achieved through several methods, primarily involving nucleophilic aromatic substitution reactions. One common synthetic route involves the reaction of 3-methoxyphenol with a suitable benzaldehyde derivative in the presence of a base such as potassium carbonate or sodium hydroxide.
This method allows for the formation of 2-(3-Methoxyphenoxy)benzaldehyde with good yields, typically around 70-90% depending on the specific reaction conditions used .
The molecular structure of 2-(3-Methoxyphenoxy)benzaldehyde features:
Crystallographic studies may reveal additional details about intermolecular interactions, such as hydrogen bonding patterns that stabilize the crystal lattice .
2-(3-Methoxyphenoxy)benzaldehyde participates in various chemical reactions typical for aldehydes and ethers:
The mechanism of action for reactions involving 2-(3-Methoxyphenoxy)benzaldehyde generally follows established pathways for aldehydes:
Kinetic studies can provide insight into the reaction rates and mechanisms, often revealing how substituents like methoxy groups influence reactivity through electronic effects .
These properties are critical for determining appropriate handling procedures and potential applications in various fields .
2-(3-Methoxyphenoxy)benzaldehyde has several scientific applications:
The versatility of this compound makes it valuable in both academic research and industrial applications .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7